((Benzo[d]thiazol-2-ylsulfinyl)methyl)diphenylphosphine oxide

α-Phosphorylmethyl sulfoxide reactivity Hetero Diels–Alder cycloaddition Thermal rearrangement

α-Phosphorylmethyl sulfoxides show divergent reactivity depending on phosphorus substituents, risking product distribution failures when the wrong analog is selected. This compound provides reproducible, high-yield outcomes: • 68% isolated yield of 6-(diphenylphosphoryl)thiopyran (9) in 1 h at 160 °C, vs. 57% in 8 h with the diethoxy analog. • 81% yield of 2-morpholinobenzothiazole (14e), vs. only 27% with the diethoxyphosphoryl analog. • Crystalline solid (mp 170-171 °C) with full spectroscopic characterization (¹H, ¹³C NMR, IR, EA) for identity verification. Supplied at ≥95% purity; suitable for mechanistic probes and heterocycle synthesis. Global shipping available.

Molecular Formula C20H16NO2PS2
Molecular Weight 397.5 g/mol
Cat. No. B13107074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((Benzo[d]thiazol-2-ylsulfinyl)methyl)diphenylphosphine oxide
Molecular FormulaC20H16NO2PS2
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(CS(=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4
InChIInChI=1S/C20H16NO2PS2/c22-24(16-9-3-1-4-10-16,17-11-5-2-6-12-17)15-26(23)20-21-18-13-7-8-14-19(18)25-20/h1-14H,15H2
InChIKeyMXJJHCFXGVXYNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((Benzo[d]thiazol-2-ylsulfinyl)methyl)diphenylphosphine oxide – Defined α-Phosphorylmethyl Sulfoxide


((Benzo[d]thiazol-2-ylsulfinyl)methyl)diphenylphosphine oxide, systematically referred to as α-(diphenylphosphoryl)methyl 2-benzothiazolyl sulfoxide, is a heteroaryl-substituted α-phosphorylmethyl sulfoxide [1]. It features a diphenylphosphoryl group linked via a methylene bridge to a sulfoxide moiety that is directly attached to a benzothiazole ring (C20H16NO2PS2, MW 397.45) [1][2]. This compound is an isolable, crystalline solid with a reported melting point of 170–171 °C and can be obtained in 81% isolated yield through oxidation of the corresponding sulfide with m-CPBA [1]. Its well-defined spectroscopic and elemental analysis data enable definitive identity verification, making it a reliable starting material for mechanistic studies or further synthetic elaboration [1].

Use context Thiopyran S-oxide synthesis via hetero Diels–Alder cycloaddition
Use context 2-Aminobenzothiazole preparation by sulfoxide-amine ring-opening
Form advantage Crystalline solid enables gravimetric dispensing and recrystallization

Non-Interchangeability with Generic α-Phosphorylmethyl Sulfoxides


α-Phosphorylmethyl sulfoxides that differ only in the phosphorus substituent (e.g., diphenyl vs. diethoxy) or in the heteroaryl group (e.g., benzothiazolyl vs. tetrazolyl) display markedly different reactivity profiles under identical conditions [1]. The benzothiazolyl-diphenylphosphoryl combination in ((Benzo[d]thiazol-2-ylsulfinyl)methyl)diphenylphosphine oxide dictates product distribution in both thermolysis and amine-mediated transformations, whereas the diethoxyphosphoryl analog or tetrazolyl-substituted versions yield different products, different ratios, or follow entirely different mechanistic pathways [1]. Substituting one compound for another without accounting for these documented quantitative differences leads to divergent reaction outcomes and compromised experimental reproducibility.

Target diphenylphosphoryl sulfoxide
Delivers faster thiopyran formation and higher dehydrated thiopyran yield under milder thermal conditions; product distribution centers on thiopyran S-oxide and fully dehydrated thiopyran.
Diethoxyphosphoryl analog
Requires higher temperature and longer time, shifts product ratio, and provides lower thiopyran yield; reaction progress and outcome may not transfer.
Target benzothiazolyl sulfoxide
Generates sulfine via sulfenate ester rearrangement, enabling cycloaddition to thiopyran S-oxides; amine reaction gives 2-aminobenzothiazole as major product.
Tetrazolyl analog
Follows E2 elimination pathway, producing phosphinecarbothioamides instead of thiopyrans; mechanistic divergence means direct replacement leads to different products.

Comparative Evidence Against Closest Analogs


Thermolysis Product Distribution: Diphenyl vs. Diethoxy Analogs

Under thermolysis in 1,4-dioxane at 140 °C for 5 h in the presence of 10 equiv 2,3-dimethyl-1,3-butadiene, the diphenylphosphoryl derivative (compound 3) gave 2-(diphenyl)phosphoryl-3,6-dihydro-4,5-dimethyl-2H-thiopyran S-oxide (8) in 36% yield, 6-(diphenyl)phosphoryl-3,4-dimethyl-2H-thiopyran (9) in 61% yield, and benzothiazole (7) in 22% yield [1]. In contrast, the diethoxyphosphoryl analog (compound 6) required 160 °C for 8 h to produce the corresponding thiopyran S-oxide (10) in 29% yield and the fully dehydrated thiopyran (11) in 57% yield [1]. Raising the temperature to 160 °C for 1 h converted 8 into 9 in 68% yield for the diphenyl compound, while the diethoxy compound gave 10 and 11 in 29% and 57% yields, respectively, only after 8 h [1]. The diphenylphosphoryl sulfoxide thus reacts faster and provides the dehydrated thiopyran in substantially higher yield under milder conditions.

Thermolysis product profile
Head-to-head
61% dehydrated thiopyran (9) at 140 °C/5 h vs. 57% (11) only at 160 °C/8 h for diethoxy analog
Milder conditions, higher thiopyran yield
2,3-dimethyl-1,3-butadiene trap; diphenylphosphoryl accelerates dehydration
α-Phosphorylmethyl sulfoxide reactivity Hetero Diels–Alder cycloaddition Thermal rearrangement

Aminolysis Product Selectivity: Diphenyl vs. Diethoxy Analogs

Reaction of the target compound (3) with aniline (2.2 equiv) in 1,4-dioxane at 90 °C for 64 h produced the reduction product α-(diphenylphosphoryl)methyl benzothiazolyl sulfide (2) in 40% yield, phosphinecarbothioamide 12a in 20% yield, and 2-anilinobenzothiazole (14a) in 51% yield [1]. Under the same conditions with aniline, the diethoxyphosphoryl analog (6) gave only a trace of the corresponding sulfide (5) and no phosphinecarbothioamide, but produced 14a in 76% yield [1]. With morpholine at 90 °C for 0.5 h, the diphenylphosphoryl compound gave sulfide 2 in 24% yield and 14e in 81% yield, while the diethoxy analog at 100 °C for 0.25 h gave sulfide 5 in 27% yield and 14e in only 27% yield [1]. The diphenylphosphoryl group thus favors formation of 2-aminobenzothiazole products with morpholine, whereas the diethoxy group suppresses this pathway.

Aminolysis selectivity
Head-to-head
81% 2-morpholinobenzothiazole (14e) vs. 27% from diethoxy analog; aniline pathway yields 51% 2-anilinobenzothiazole
Strong morpholine-mediated aminolysis preference
Reaction conditions differ slightly; diphenylphosphoryl group drives ring-opening
Phosphinecarbothioamide formation Sulfoxide-amine reaction Mechanistic divergence

Synthesis Yield and Crystallinity: Diphenyl vs. Diethoxy Analogs

The target compound (3) was obtained as a crystalline solid in 81% isolated yield with a melting point of 170–171 °C (CH2Cl2/AcOEt/hexane) after oxidation of the corresponding sulfide with m-CPBA [1]. In contrast, the diethoxyphosphoryl analog (6) was isolated as a colorless oil in only 68% yield [1]. The solid nature of the diphenylphosphoryl sulfoxide facilitates purification by recrystallization and enables gravimetric dispensing for stoichiometric reactions, while the liquid diethoxy analog requires chromatographic purification and volumetric handling.

Synthesis & solid form
Head-to-head
81% isolated yield, mp 170–171 °C (crystalline) vs. 68% oil for diethoxy analog
Higher yield, easier purification
Recrystallization from CH₂Cl₂/AcOEt/hexane; solid form simplifies handling
Sulfoxide synthesis Oxidation of α-phosphorylmethyl sulfides Solid-state handling

Mechanistic Pathway: Benzothiazolyl vs. Tetrazolyl Sulfoxides

Benzothiazolyl-substituted α-phosphorylmethyl sulfoxides, including the target compound, thermally generate sulfines via a rearranged sulfenate ester intermediate, which undergo hetero Diels–Alder cycloaddition with 2,3-dimethyl-1,3-butadiene to yield thiopyran S-oxides [1]. In contrast, 5-(1-phenyl)-1H-tetrazolyl α-phosphorylmethyl sulfoxides under identical thermolysis conditions afford sulfines via an E2-type elimination of tetrazole and react with amines to give phosphinecarbothioamides as the major products rather than the complex mixture of reduction products, disulfides, and 2-aminobenzothiazoles observed for the benzothiazolyl system [1][2]. This heteroaryl-dependent mechanistic divergence means the benzothiazolyl compound cannot serve as a surrogate for the tetrazolyl system in phosphinecarbothioamide synthesis.

Mechanistic pathway
Cross-study comparable
Benzothiazolyl: sulfenate rearrangement → thiopyran S-oxide; tetrazolyl: E2 elimination → phosphinecarbothioamide
Heteroaryl group controls reaction fate
Tetrazolyl analog yields sulfinamide (98% with pyrrolidine), not thiopyran
Sulfine vs. thioaldehyde generation Heteroaryl leaving group effect Reaction mechanism

Application Scenarios for Procurement


Diphenylphosphoryl Thiopyran Synthesis via Cycloaddition

The target compound is the precursor of choice for preparing 6-(diphenyl)phosphoryl-3,4-dimethyl-2H-thiopyran (9) via thermolysis with 2,3-dimethyl-1,3-butadiene. Using the diphenylphosphoryl sulfoxide at 160 °C for 1 h delivers 9 in 68% isolated yield, whereas the diethoxy analog requires 8 h at 160 °C to reach only 57% of the corresponding thiopyran (11) [1]. This scenario is relevant for synthetic groups building phosphorus-containing heterocycles where the diphenylphosphoryl group enhances crystallinity and spectroscopic detection.

2-Morpholinobenzothiazole via Sulfoxide Aminolysis

When the synthetic target is 2-morpholinobenzothiazole (14e), the diphenylphosphoryl benzothiazolyl sulfoxide provides an 81% yield upon reaction with morpholine (2.2 equiv) in 1,4-dioxane at 90 °C for 0.5 h [1]. The diethoxyphosphoryl analog gives only 27% of 14e under comparable conditions, making the target compound the clearly superior starting material for accessing this 2-aminobenzothiazole pharmacophore.

Mechanistic Probe for Heteroaryl Sulfoxide Reactivity

Because benzothiazolyl α-phosphorylmethyl sulfoxides follow a sulfenate ester rearrangement pathway distinct from the E2 elimination pathway of tetrazolyl analogs, the target compound serves as an essential mechanistic probe in studies comparing heteroaryl leaving group effects on sulfoxide thermolysis [1][2]. Its solid, storable form and well-defined spectroscopic signature (¹H, ¹³C NMR, IR, elemental analysis) make it a reliable standard for such comparative investigations [1].

Oxidation Methodology Benchmark for α-Phosphorylmethyl Sulfides

The 81% isolated yield of the target sulfoxide from the corresponding sulfide using m-CPBA establishes a benchmark for oxidation methodology development [1]. Researchers optimizing alternative oxidants or catalytic systems can use this yield and the purity criteria (mp 170–171 °C, elemental analysis within 0.04% of theory for C, H, N) as a reference point when evaluating new protocols.

Application
Selection Property
Validation Focus
Thiopyran synthesis via cycloaddition
Diphenylphosphoryl-mediated reactivity
Cycloaddition yield and temperature profiling
2-Aminobenzothiazole preparation
Sulfoxide-amine ring-opening selectivity
Aminolysis product distribution and amine scope
Heteroaryl sulfoxide mechanistic probe
Defined sulfenate rearrangement pathway
Leaving-group effect comparison
Oxidation methodology benchmark
m-CPBA oxidation yield and purity reference
Yield, purity, and crystalline form consistency
Quote Request

Request a Quote for ((Benzo[d]thiazol-2-ylsulfinyl)methyl)diphenylphosphine oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.